molecular formula C28H39N3OS B12518108 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole CAS No. 683262-65-9

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole

Katalognummer: B12518108
CAS-Nummer: 683262-65-9
Molekulargewicht: 465.7 g/mol
InChI-Schlüssel: APKAOAAQIIGWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring and an azo group, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole typically involves the diazo-coupling reaction. This reaction is carried out by reacting 3-(tetradecyloxy)aniline with a diazonium salt, followed by coupling with 2-mercaptobenzothiazole. The reaction conditions often include acidic or basic environments to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo-coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, amines, and oxides, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Wirkmechanismus

The mechanism of action of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The azo group plays a crucial role in its biological activity, allowing it to interact with various biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is unique due to its long alkyl chain (tetradecyloxy group), which imparts distinct physicochemical properties. This structural feature enhances its solubility and interaction with lipid membranes, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

683262-65-9

Molekularformel

C28H39N3OS

Molekulargewicht

465.7 g/mol

IUPAC-Name

1,3-benzothiazol-2-ylmethyl-(3-tetradecoxyphenyl)diazene

InChI

InChI=1S/C28H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-32-25-18-16-17-24(22-25)31-29-23-28-30-26-19-13-14-20-27(26)33-28/h13-14,16-20,22H,2-12,15,21,23H2,1H3

InChI-Schlüssel

APKAOAAQIIGWIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCOC1=CC=CC(=C1)N=NCC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.